原薯蓣皂苷

描述

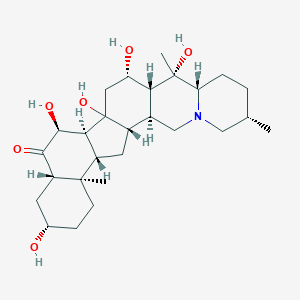

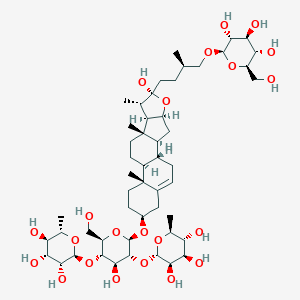

Protodioscin is a steroidal saponin compound found in a number of plant species, most notably in the Tribulus, Trigonella Dioscorea, and Trillium families . It is best known as the putative active component of the herbal aphrodisiac plant Tribulus terrestris .

Synthesis Analysis

A novel protodioscin-(steroidal saponin)-glycoside hydrolase, named protodioscin-glycosidase-1 (PGase-1), was purified and characterized from the Aspergillus oryzae strain . The molecular mass of this enzyme was determined to be about 55 kDa based on SDS-polyacrylamide gel electrophoresis .Molecular Structure Analysis

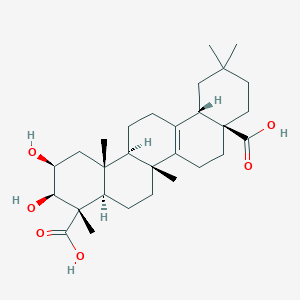

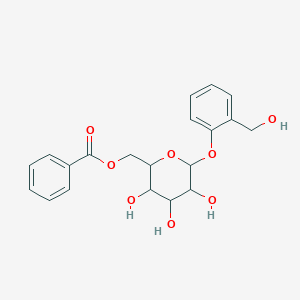

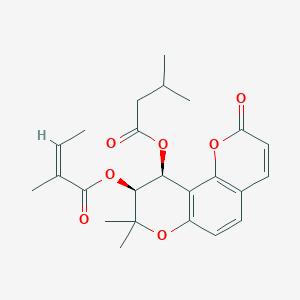

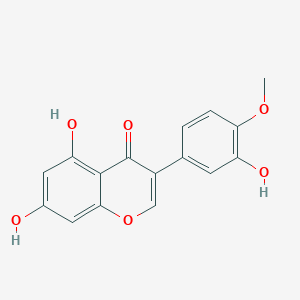

The molecular structure of Protodioscin can be found in various chemical databases .Chemical Reactions Analysis

One of the main furostanol glycosides in Dioscorea deltoidea suspension cell culture, i.e., protodioscin, was isolated and characterized structurally using NMR spectroscopy, high-resolution mass spectrometry, and an analysis of its accumulation .Physical And Chemical Properties Analysis

Protodioscin is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .科学研究应用

Protodioscin: A Comprehensive Analysis of Scientific Research Applications

Plant Growth Regulation: Protodioscin has been studied for its potential to modulate plant growth. Research indicates that at certain concentrations, it can significantly stimulate the growth of lateral roots in plants, suggesting its use as a natural growth regulator .

Traditional Medicine: In traditional Chinese medicine and Ayurveda, Protodioscin-rich plants like asparagus species are valued for their health benefits. Advanced analytical techniques have been employed to study tissue-specific metabolites and quantify Protodioscin content in these medicinal plants .

Anti-Pulmonary Fibrosis: Recent studies have explored Protodioscin’s role in combating pulmonary fibrosis. It appears to activate the NBR1-p62-Nrf2 pathway, which helps reduce oxidative stress and inhibit the progression of pulmonary fibrosis .

作用机制

Target of Action

Protodioscin, a natural furostanol saponin, primarily targets the androgen receptors in cells . It increases the concentration of these receptors, making the organism more sensitive to androgens like testosterone and dihydrotestosterone (DHT) . In the context of plants, the root system of Arabidopsis thaliana was identified as the main target of protodioscin .

Mode of Action

Protodioscin interacts with its targets by increasing androgen receptor immunoreactivity . This means it enhances the organism’s sensitivity to androgens, which are hormones that play a role in male traits and reproductive activity. In plants, protodioscin modifies auxin distribution and transport, causing an accumulation of auxin in the region of root maturation and altering proteins responsible for auxin efflux .

Biochemical Pathways

Protodioscin affects several biochemical pathways. In the context of pulmonary fibrosis, it targets the NBR1-p62-Nrf2 axis to reduce oxidative stress . In plants, it interferes with the auxin transport pathway, leading to changes in root morphology .

Pharmacokinetics

The pharmacokinetics of protodioscin have been studied in rats. After intravenous injection, protodioscin displayed dose-dependent pharmacokinetics, with a good linearity found in the regression analysis of the area under the curve (AUC) versus dose . The plasma concentrations of protodioscin declined rapidly with an elimination half-life ranging from 25.56 to 29.32 minutes . It’s important to note that protodioscin has been reported to have low bioavailability in vivo .

Result of Action

The action of protodioscin leads to various molecular and cellular effects. In the context of pulmonary fibrosis, protodioscin decreases the levels of fibrosis markers and oxidative stress markers, and activates Nrf2 in mice . In plants, it causes a high inhibitory effect on the primary root length, accompanied by a significant increase in the lateral root number and root hair density .

Action Environment

The action, efficacy, and stability of protodioscin can be influenced by various environmental factors. For instance, in stress reactions such as when plants are attacked by herbivorous insects or during pathogen infection, the increase in the saponin contents in plants is usually mediated by hormones . .

未来方向

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UEZXSUPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Protodioscin | |

CAS RN |

55056-80-9, 90288-44-1 | |

| Record name | Protodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55056-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055056809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furostanol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090288441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22R,25R)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->4)]-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LC3PH24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。